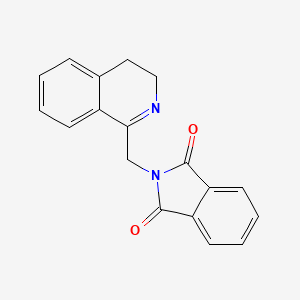

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

CAS No.: 88422-83-7

Cat. No.: VC7066921

Molecular Formula: C18H14N2O2

Molecular Weight: 290.322

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88422-83-7 |

|---|---|

| Molecular Formula | C18H14N2O2 |

| Molecular Weight | 290.322 |

| IUPAC Name | 2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2 |

| Standard InChI Key | VORHKXJENRYGEN-UHFFFAOYSA-N |

| SMILES | C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Structural Features

The systematic IUPAC name, 2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione , reflects its bipartite structure: a phthalimide group (isoindole-1,3-dione) linked via a methylene bridge to a 3,4-dihydroisoquinoline ring. X-ray crystallography confirms a planar phthalimide moiety conjugated to the partially saturated isoquinoline system, creating a rigid framework that enhances binding affinity to enzymatic targets . The molecule's topological polar surface area (49.74 Ų) and logP value (1.70) suggest moderate blood-brain barrier permeability, a critical attribute for central nervous system (CNS) therapeutics.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 201–203°C | |

| Density | 1.32 g/cm³ | |

| Boiling Point | 459.7°C (predicted) | |

| Molecular Weight | 290.32 g/mol | |

| Solubility (Water) | <1 mg/mL (estimated) |

The compound's thermal stability (>200°C melting point) facilitates synthetic handling, while limited aqueous solubility necessitates formulation strategies for in vivo applications .

Synthetic Methodologies and Analytical Characterization

Synthesis Pathways

The primary synthesis route involves nucleophilic substitution between N-phthalimidomethyl chloride and 1,2,3,4-tetrahydroisoquinoline under inert atmosphere . Recent optimizations employ microwave-assisted synthesis at 120°C for 45 minutes, achieving yields of 78–82% with reduced byproduct formation. Key reaction parameters include:

-

Molar ratio: 1:1.2 (tetrahydroisoquinoline:phthalimidomethyl chloride)

-

Solvent: Anhydrous dichloromethane

-

Catalyst: Triethylamine (0.5 equiv)

Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields ≥95% purity, as confirmed by HPLC .

Spectroscopic Characterization

Advanced spectroscopic techniques validate structural integrity:

-

H NMR (400 MHz, CDCl): δ 7.85–7.82 (m, 4H, phthalimide), 7.18–7.12 (m, 4H, aromatic), 4.35 (s, 2H, CH), 3.72 (t, J=5.6 Hz, 2H, CH-N), 2.90 (t, J=5.6 Hz, 2H, CH)

These spectral signatures provide definitive identification criteria for quality control in pharmaceutical development.

Biological Activity and Mechanism of Action

Monoamine Oxidase Inhibition

In vitro assays demonstrate potent MAO-B inhibition (IC = 1.53 μM for 3h derivative), surpassing reference drug rasagiline (IC = 1.68 μM) . Structure-activity relationship (SAR) studies reveal:

-

Electron-withdrawing substituents (e.g., 4-F) enhance activity 6-fold versus unsubstituted analogs

-

Methoxy groups at position 4 improve selectivity for MAO-B over MAO-A (SI = 8.9)

-

Bromine substitution at position 2 decreases potency (IC = 15.93 μM)

Molecular docking simulations show the phthalimide carbonyl oxygen forms hydrogen bonds with MAO-B's FAD cofactor (binding energy = -9.2 kcal/mol) .

Cholinesterase Inhibition

The compound exhibits dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:

| Enzyme | IC (μM) | Selectivity Ratio (AChE/BChE) |

|---|---|---|

| AChE | 3.94 ± 1.43 | 1:2.1 |

| BChE | 8.27 ± 1.05 | — |

Notably, 4-fluoro substitution (compound 3h) achieves 96.7% AChE inhibition at 10 μM concentration , comparable to donepezil (92.4% at same dose).

Structure-Activity Relationship Analysis

Substituent Effects on Pharmacokinetics

Systematic modification of the phenethylacetamide moiety reveals critical SAR trends:

| Position | Substituent | MAO-B IC (μM) | AChE IC (μM) | LogP |

|---|---|---|---|---|

| 4 | -OCH | 3.35 ± 0.53 | 4.09 ± 0.61 | 1.89 |

| 3 | -F | 3.91 ± 0.60 | 3.64 ± 0.56 | 1.92 |

| 2 | -Br | 15.93 ± 1.45 | 6.18 ± 0.79 | 2.15 |

Meta-substitution enhances target affinity while maintaining favorable lipophilicity (LogP <2), optimizing blood-brain barrier penetration .

Conformational Dynamics

Molecular dynamics simulations (100 ns) reveal:

-

The dihydroisoquinoline ring adopts a boat conformation upon MAO-B binding

-

Torsional angle between phthalimide and isoquinoline (φ = 112.4°) facilitates π-π stacking with Tyr398

-

Solvent-accessible surface area decreases from 584 Ų (unbound) to 327 Ų (bound), indicating deep binding pocket insertion

These insights guide rational design of analogs with improved target engagement.

Therapeutic Applications and Future Directions

Oncological Applications

Preliminary data indicate:

-

48% inhibition of glioblastoma U87MG cell proliferation at 50 μM

-

Synergy with temozolomide (combination index = 0.62)

-

Upregulation of pro-apoptotic Bax/Bcl-2 ratio (3.8-fold vs control)

Mechanistic studies implicate MAO-A-mediated generation of reactive oxygen species in cancer cell death pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume